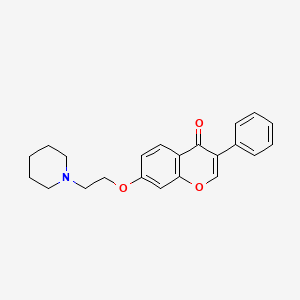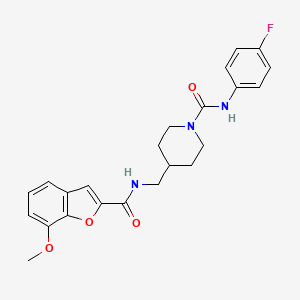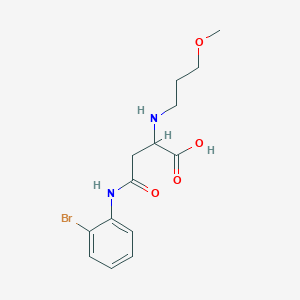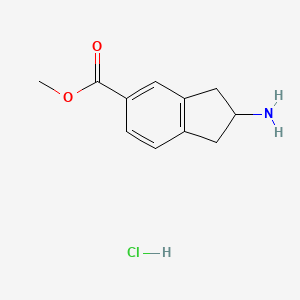
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of 3-phenylcoumarins. This compound is characterized by the presence of a phenyl group at the 3-position and a piperidin-1-yl ethoxy chain at the 7-position of the chromen-4-one scaffold. It has garnered interest due to its potential pharmacological activities, particularly in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with AChE, inhibiting its activity . By inhibiting AChE, the compound increases the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and subsequent enhancement of cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can have various effects at the cellular level, depending on the specific type of cholinergic receptor and the location of the synapse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of acid catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the chromen-4-one core in the presence of a Lewis acid catalyst.
Attachment of the Piperidin-1-yl Ethoxy Chain: This step involves the nucleophilic substitution reaction where the chromen-4-one derivative reacts with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: The phenyl and piperidin-1-yl ethoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives .
Applications De Recherche Scientifique
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4′-(dimethylamino)phenyl)-7-(2-(piperidin-1-yl)ethoxy)coumarin: This compound also features a piperidin-1-yl ethoxy chain but differs in the substitution pattern on the phenyl ring.
Isoflavones: These compounds share a similar core structure but differ in the position of the carbonyl group on the pyran ring.
Resveratrol: A natural phenol with a stilbenoid structure, it shares some biosynthetic pathways with 3-phenylcoumarins.
Uniqueness
3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase with high potency and selectivity sets it apart from other similar compounds .
Propriétés
IUPAC Name |
3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGALRQARGWNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)


![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/new.no-structure.jpg)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide](/img/structure/B2862042.png)
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

